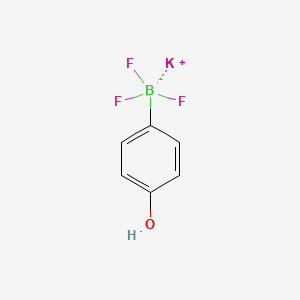

tert-Butyl (3-acetylpyrazin-2-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

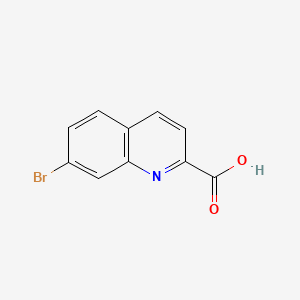

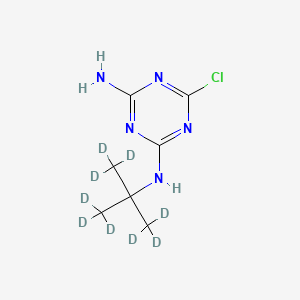

“tert-Butyl (3-acetylpyrazin-2-yl)carbamate” is a chemical compound with the molecular formula C11H15N3O3 . It has an average mass of 237.255 Da and a monoisotopic mass of 237.111343 Da .

Synthesis Analysis

The synthesis of tert-butyl carbamate involves palladium-catalyzed cross-coupling reactions with various aryl halides . It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES string: CC(=O)C1=NC=CN=C1NC(=O)OC©©C .Chemical Reactions Analysis

The tert-butyl group in this compound exhibits unique reactivity patterns, which are highlighted by its characteristic applications . The compound has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .Physical And Chemical Properties Analysis

The compound is a solid and appears as white to pale yellow or pale pink crystals or powder . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .科学的研究の応用

Crystal Structure Studies :

- Baillargeon et al. (2017) investigated chlorodiacetylene and iododiacetylene derivatives, including tert-Butyl carbamates. They found that in the crystals of these diacetylenes, molecules are linked via hydrogen and halogen bonds involving the same carbonyl group, which is crucial for understanding crystal packing and molecular interactions (Baillargeon et al., 2017).

Synthesis and Characterization :

- Tang et al. (2014) synthesized (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, from L-Serine. This study highlights the compound's relevance in the synthesis of biologically active molecules (Tang et al., 2014).

Role in Antibacterial Activity :

- Prasad (2021) explored the design and synthesis of novel ethan-1-amine derivatives, involving tert-butyl carbamates, and evaluated their antibacterial activity. This research demonstrates the potential of tert-butyl carbamates in developing new antibacterial agents (Prasad, 2021).

Intermediate in Pharmaceutical Synthesis :

- Puppala et al. (2022) developed a method for characterizing and evaluating genotoxic impurities in Bictegravir sodium, an antiviral drug. They focused on tert-butyl ((1S, 3R)-3- acetylcyclopentyl) Carbamate and tert-butyl (1S, 3R)-3-hydroxycyclopentyl) Carbamate, showcasing the importance of tert-butyl carbamates in pharmaceutical analysis (Puppala et al., 2022).

Innovations in Organic Synthesis :

- Xie et al. (2019) reported a novel method for preparing quinoxaline-3-carbonyl compounds, using tert-butyl carbazate in a metal- and base-free environment. This study shows the application of tert-butyl carbamates in eco-friendly and efficient organic synthesis processes (Xie et al., 2019).

特性

IUPAC Name |

tert-butyl N-(3-acetylpyrazin-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-7(15)8-9(13-6-5-12-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,13,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUDTDAIPWTWCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=CN=C1NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Bromooxazolo[4,5-c]pyridine](/img/structure/B592052.png)

![4-[(2-Methylbutyl)sulfanyl]pyridine 1-oxide](/img/structure/B592053.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

![7-Chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B592061.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)